![molecular formula C17H22N4O3 B6974682 3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6974682.png)
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide is an intricate and fascinating compound, capturing interest due to its unique chemical structure and various applications in scientific research. Its framework comprises cyclopropyl, oxazole, and carboxamide groups, contributing to its distinctive chemical properties and potential in diverse fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide often involves a multi-step process that meticulously constructs each functional group:
Formation of the Cyclopropyl Group: : Utilizing cyclopropanation reactions, often involving carbenes or cyclopropanating agents.
Construction of the Oxazole Ring: : This might involve cyclization reactions, typically starting from precursors like α-haloketones and amides or other cyclization strategies.
Attachment of the Imidazole and Oxan Groups: : Using specific alkylation or acylation reactions to incorporate the 1-ethylimidazol-2-yl and oxan-3-yl moieties.
Final Carboxamide Formation: : Executed through amidation reactions, possibly involving carboxylic acids or their derivatives with suitable amine precursors.
Industrial Production Methods: For large-scale production, optimizing reaction conditions like temperature, solvent choice, and catalyst use is crucial. Advanced techniques like continuous flow synthesis and automated reaction setups can enhance efficiency and yield in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: : May involve reagents like peroxides or strong oxidants, leading to oxidative transformations of the compound.
Reduction: : Catalytic hydrogenation or other reducing agents might be used to modify specific functional groups.
Substitution: : The compound can undergo various nucleophilic or electrophilic substitution reactions, altering its substituents without changing the core structure.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Solvents like dichloromethane, ethanol, and water might be used depending on the reaction.
Catalysts: : Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed: Depending on the reactions, the major products can include various derivatives of the original compound with modifications like hydroxylation, halogenation, or amide formation.
科学的研究の応用
This compound's unique structure allows it to be employed in numerous scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: : May act as a probe or a marker in biochemical studies.
Industry: : Could be involved in the production of specialty chemicals or materials with specific properties.
作用機序
Molecular Targets and Pathways: The compound may interact with various biological targets, including enzymes, receptors, or nucleic acids, depending on its structural and functional group characteristics. The pathways involved might include enzyme inhibition or activation, receptor binding, and signaling pathway modulation.
類似化合物との比較
Comparison with Other Compounds:
2-cyclopropyl-N-[(2R,3R)-2-(1-ethylimidazol-1-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide: : Similar but with differing stereochemistry.
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-1-yl)methan-3-yl]-1,2-oxazole-5-carboxamide: : Differing in the oxan group substitution.
N-cyclopropyl-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]oxazol-5-carboxamide: : Similar core structure with slight variations in side chains and functional groups.
Each of these compounds shares structural similarities but exhibits distinct properties and potential applications due to differences in stereochemistry and functional group arrangement. The unique stereochemistry and functional group placement in 3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide contribute to its distinct characteristics and potential utility in various scientific domains.
特性
IUPAC Name |
3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-21-8-7-18-16(21)15-12(4-3-9-23-15)19-17(22)14-10-13(20-24-14)11-5-6-11/h7-8,10-12,15H,2-6,9H2,1H3,(H,19,22)/t12-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJONGDCNBVXVKG-WFASDCNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NC(=O)C3=CC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCCO2)NC(=O)C3=CC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine](/img/structure/B6974609.png)
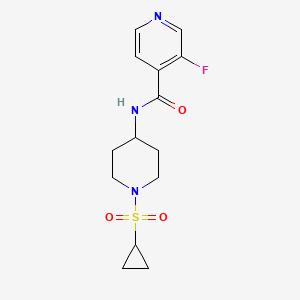
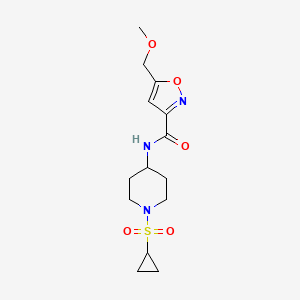
![1-[2-(3-Chlorophenoxy)ethyl]-1-methyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974626.png)
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,3-dihydrochromen-4-yl]methanol](/img/structure/B6974630.png)
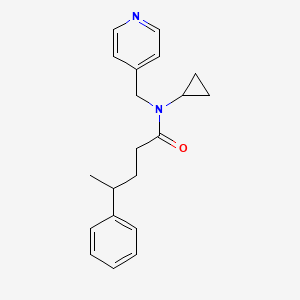
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6974647.png)
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6974653.png)
![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethyl]-6-methoxypyridine](/img/structure/B6974660.png)
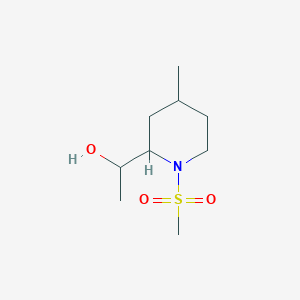
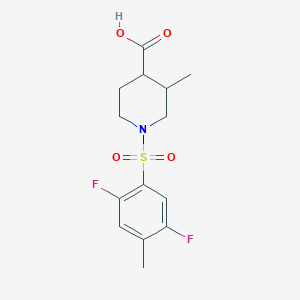
![2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B6974679.png)
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)
![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6974692.png)
